4-Bromo-5-fluoro-2-methoxypyridine
Overview
Description
4-Bromo-5-fluoro-2-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of bromo, fluoro, and methoxy substituents on the pyridine ring, making it a versatile intermediate in various chemical transformations .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-fluoro-2-methoxypyridine is the palladium (II) complex . This compound is used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves its interaction with the palladium (II) complex in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds, including biaryls, which are important in pharmaceuticals and materials science .
Pharmacokinetics
It’s known that the compound is stable and readily prepared , suggesting it may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including biaryls .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium (II) catalyst . The compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. The efficacy of the Suzuki–Miyaura cross-coupling reaction is also dependent on the presence of a palladium (II) catalyst .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-fluoro-2-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . This modulation can lead to changes in cellular responses to inflammation and stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38α mitogen-activated protein kinase . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to a reduction in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or modulating immune responses. At higher doses, it can cause toxic or adverse effects. For instance, high doses may lead to cellular toxicity or adverse reactions in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can influence cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For instance, it may be transported by organic anion transporters or bound to plasma proteins, influencing its bioavailability and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the reaction of 2-fluoro-5-methoxypyridine with bromine in an organic solvent under controlled temperature and reaction time .
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the methoxy group while introducing the bromo and fluoro substituents .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromo or fluoro groups are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically produced through coupling reactions.
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxypyridine is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules.
Material Science: It is used in the development of electronic materials and organic semiconductors.
Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic compounds.
Comparison with Similar Compounds
- 4-Bromo-2-methoxypyridine
- 5-Fluoro-2-methoxypyridine
- 2-Bromo-5-fluoropyridine
Comparison: 4-Bromo-5-fluoro-2-methoxypyridine is unique due to the simultaneous presence of bromo, fluoro, and methoxy groups, which provide a distinct reactivity profile. This combination allows for selective functionalization and diverse chemical transformations .
Properties
IUPAC Name |
4-bromo-5-fluoro-2-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXAHNHAAPUKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660531 | |
Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-00-5 | |
Record name | 4-Bromo-5-fluoro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-fluoro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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